molecular formula C9H8BN3O3 B7954723 (8-Cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl)boronic acid

(8-Cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl)boronic acid

Cat. No.: B7954723
M. Wt: 216.99 g/mol
InChI Key: RBGWKTLEAHVPQE-UHFFFAOYSA-N
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Description

(8-Cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl)boronic acid: is a boronic acid derivative that features a cyano group and a methoxy group attached to an imidazo[1,2-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid or boronate ester is coupled with a halogenated imidazo[1,2-a]pyridine derivative under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (8-Cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the cyano group to an amine group, potentially altering the compound’s reactivity and properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Major Products:

    Oxidation: Formation of boronic acids or boronates.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.

Medicine:

    Drug Discovery: Explored as a potential pharmacophore in the design of new therapeutic agents targeting various diseases.

Industry:

    Material Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (8-Cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application. The cyano and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • {8-Cyanoimidazo[1,2-a]pyridin-3-yl}boronic acid
  • {7-Methoxyimidazo[1,2-a]pyridin-3-yl}boronic acid
  • {8-Cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl}boronate esters

Uniqueness:

Properties

IUPAC Name

(8-cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BN3O3/c1-16-7-2-3-13-8(10(14)15)5-12-9(13)6(7)4-11/h2-3,5,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGWKTLEAHVPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C2N1C=CC(=C2C#N)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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